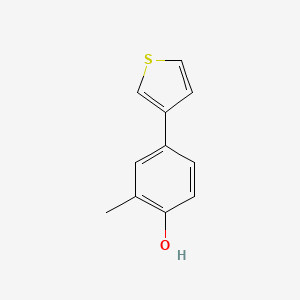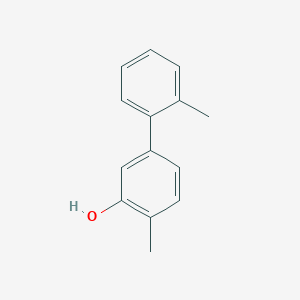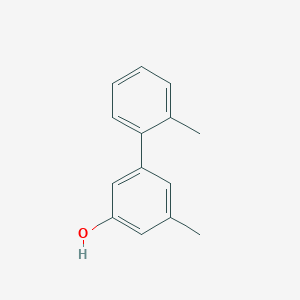
5-(2-Hydroxyphenyl)-3-methylphenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-Hydroxyphenyl)-3-methylphenol, 95% (5-HPMP) is an aromatic compound found in essential oils and other natural products. It is a phenolic compound with a molecular weight of 152.16 g/mol and is soluble in ethanol, acetone, and water. 5-HPMP is a hydrophilic compound and is also known as 2-hydroxy-3-methylphenol, 2-hydroxy-3-methylphenol-5-ol, and 2-hydroxy-3-methylphenol-5-ol-95%.
Wirkmechanismus
The mechanism of action of 5-HPMP is not fully understood. However, it is believed to act as an antioxidant, scavenging free radicals that can cause oxidative stress and damage to cells. It is also thought to act as an anti-inflammatory, reducing inflammation in the body.
Biochemical and Physiological Effects
5-HPMP has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that it can reduce the production of reactive oxygen species, which can cause oxidative stress and damage to cells. It has also been shown to reduce inflammation in animal models. Furthermore, it has been shown to reduce the formation of advanced glycation end products, which are associated with the development of diabetes and other chronic diseases.
Vorteile Und Einschränkungen Für Laborexperimente
5-HPMP has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain, and it is soluble in a variety of solvents. It is also relatively stable, and can be stored at room temperature for extended periods of time. However, it is important to note that the purity of 5-HPMP can vary depending on the source, and it is important to use a product of known purity for laboratory experiments.
Zukünftige Richtungen
There are a number of potential future directions for 5-HPMP research. These include further investigation of its antioxidant and anti-inflammatory properties, as well as its potential applications in the treatment of chronic diseases such as diabetes. Other potential applications include its use as a food additive or preservative, and its use as a pharmaceutical or cosmetic ingredient. Additionally, further research could be conducted to investigate the effects of 5-HPMP on other biological systems, such as bacteria and fungi.
Synthesemethoden
5-HPMP can be synthesized from the reaction of 3-methylphenol and 2-hydroxybenzaldehyde. This reaction is catalyzed by p-toluenesulfonic acid (PTS) in the presence of a solvent such as toluene. The reaction produces a mixture of 5-HPMP and other minor products, but the yield can be improved by the addition of a base such as potassium hydroxide.
Wissenschaftliche Forschungsanwendungen
5-HPMP has been used in scientific research for a variety of applications. It has been used to study the antioxidant activity of essential oils and other natural products, as well as to investigate the effects of phenolic compounds on human cells. It has also been used to study the effects of environmental stressors on plants, and to evaluate the efficiency of different methods of wastewater treatment.
Eigenschaften
IUPAC Name |
3-(2-hydroxyphenyl)-5-methylphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O2/c1-9-6-10(8-11(14)7-9)12-4-2-3-5-13(12)15/h2-8,14-15H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIUKPNKYPCYLJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)O)C2=CC=CC=C2O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80683678 |
Source


|
| Record name | 5'-Methyl[1,1'-biphenyl]-2,3'-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80683678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261900-67-7 |
Source


|
| Record name | 5'-Methyl[1,1'-biphenyl]-2,3'-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80683678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














